ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate
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Overview
Description
Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a chloro and ethyl group, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an esterification mechanism, forming the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of dyes and optical brighteners due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate
Uniqueness
Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and ethyl groups enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-3-13-10-19(23)26-17-12-18(16(22)11-15(13)17)27-20(21(24)25-4-2)14-8-6-5-7-9-14/h5-12,20H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKURDZXZIXSHNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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